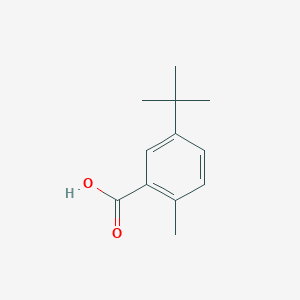

5-Tert-butyl-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFUEHGHNVEHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429099 | |

| Record name | 5-tert-butyl-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28162-25-6 | |

| Record name | 5-tert-butyl-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tert Butyl 2 Methylbenzoic Acid

Historical and Pioneering Synthetic Routes

The classical approaches to synthesizing substituted benzoic acids have often relied on robust and well-understood reactions, such as the carbonation of organometallic reagents.

A primary historical route for the synthesis of 5-tert-butyl-2-methylbenzoic acid involves the carboxylation of a Grignard reagent. libretexts.orgscribd.com This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide, which acts as a potent nucleophile. scribd.com

The synthesis begins with a suitable halogenated precursor, specifically a halo-derivative of 4-tert-butyltoluene (B18130). The logical starting material is 2-bromo-4-tert-butyltoluene or 2-chloro-4-tert-butyltoluene. This precursor is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 5-tert-butyl-2-methylphenylmagnesium halide. wikipedia.orggoogle.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired carboxylation. scribd.com

Once formed, the Grignard reagent is reacted with carbon dioxide (CO2), which serves as the electrophile. This is typically achieved by pouring the Grignard solution over solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the solution. d-nb.info The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. The final step is the acidic workup of this salt using a strong aqueous acid, such as hydrochloric acid or sulfuric acid, which protonates the carboxylate to yield the final product, this compound. libretexts.org

General laboratory preparations of benzoic acid via Grignard carboxylation often report yields of around 65%. wikipedia.org More modern, specialized techniques such as mechanochemical Grignard reactions have reported varying yields for other substituted benzoic acids. For example, the synthesis of 4-tert-butylbenzoic acid from 4-tert-butylphenyl bromide using this method resulted in a 42% yield. nih.gov This suggests that steric hindrance from the tert-butyl group can influence the efficiency of the carboxylation step.

Table 1: Comparative Yields of Benzoic Acids via Grignard Carboxylation

| Product | Precursor | Method | Reported Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | Bromobenzene | Conventional Grignard | ~65% | wikipedia.org |

| 4-tert-Butylbenzoic Acid | 4-tert-Butylphenyl bromide | Mechanochemical Grignard | 42% | nih.gov |

| 5-Alkyl-2-methylbenzoic Acids | Halogenated Alkyl Toluenes | Conventional Grignard | Impure product noted | rsc.org |

Consideration of Modern Synthetic Approaches and Potential Pathways

Advances in catalysis and a deeper understanding of reaction mechanisms provide alternative and potentially more efficient or selective routes to this compound.

A promising modern pathway is the direct oxidation of the methyl group of a suitable precursor, such as 4-tert-butyltoluene. The selective oxidation of alkylbenzenes to carboxylic acids is a significant industrial process, often utilizing transition metal catalysts. wikipedia.org

Research into the liquid-phase oxidation of 4-tert-butyltoluene has demonstrated the feasibility of this approach. Various catalytic systems have been explored, typically using air or oxygen as the oxidant. For example, catalysts based on cobalt and manganese naphthenates are commonly used for the commercial production of benzoic acid from toluene (B28343). wikipedia.org Studies on 4-tert-butyltoluene oxidation have employed catalysts like cobalt naphthenate, which showed good performance at temperatures around 140°C. lew.ro The process involves the formation of intermediate oxidation products, including the corresponding alcohol (p-tert-butylbenzyl alcohol) and aldehyde (p-tert-butylbenzaldehyde), before reaching the final carboxylic acid (p-tert-butylbenzoic acid). lew.roresearchgate.net

The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. For instance, using a Co/Mn/Br− catalyst system has been shown to facilitate the aerial oxidation of substituted toluenes. researchgate.net Other research has focused on heterogeneous catalysts, such as Ti-MCM-41 and cobalt-modified zeolites (CoAPO-5), using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netresearchgate.net While these studies primarily targeted the aldehyde, the formation of p-tert-butylbenzoic acid as a side product was consistently observed, with yields around 6%. researchgate.net Optimizing these conditions by increasing temperature or modifying the catalyst could favor the formation of the carboxylic acid.

Table 2: Catalytic Oxidation of 4-tert-Butyltoluene

| Catalyst System | Oxidant | Key Products | Conversion/Yield of Acid | Reference |

|---|---|---|---|---|

| Cobalt Naphthenate | O₂ | p-tert-Butylbenzoic Acid | 99.84% purity achieved | lew.ro |

| Ti-MCM-41 | TBHP | p-tert-Butylbenzaldehyde, p-tert-Butylbenzoic Acid | 6.1% yield of acid | researchgate.net |

| CoAPO-5 | TBHP | p-tert-Butylbenzaldehyde | 15.5% conversion of starting material | researchgate.net |

| VO²⁺ on Fe₃O₄@SiO₂ | TBHP | Benzoic Acids | High conversion for toluene derivatives | rsc.org |

The reactivity of the carboxylic acid group in this compound is crucial for its application in further syntheses, such as the formation of esters. The dynamics of esterification and the reverse reaction, hydrolysis, are significantly influenced by the steric environment around the carboxyl group.

Esterification: The formation of an ester from this compound, typically via Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄), is expected to be slower than for less hindered benzoic acids. usm.mypbworks.com The bulky tert-butyl group at the 5-position and, more critically, the methyl group at the ortho (2-) position, create substantial steric hindrance around the carboxylic acid. This hindrance impedes the approach of the nucleophilic alcohol to the carbonyl carbon, thereby reducing the reaction rate. Studies on similar substituted benzoic acids have shown that primary alcohols react faster than secondary or tertiary alcohols due to reduced steric clash. usm.my Microwave-assisted esterification has emerged as a method to improve yields and shorten reaction times for sterically hindered acids. usm.my

Hydrolysis: The hydrolysis of esters of this compound is similarly affected by steric factors. Both acid- and base-catalyzed hydrolysis require the approach of a nucleophile (water or hydroxide) to the ester's carbonyl carbon. The steric shield provided by the ortho-methyl and para-tert-butyl groups makes this approach difficult, leading to significantly slower hydrolysis rates compared to unhindered esters like methyl benzoate (B1203000). nih.gov For instance, the base-catalyzed hydrolysis of benzoate esters is sensitive to the size of the alcohol group, with the rate decreasing as the alkyl group becomes larger. nih.gov The presence of bulky substituents on the aromatic ring itself would further decrease the rate of hydrolysis.

Chemical Transformations and Mechanistic Investigations of 5 Tert Butyl 2 Methylbenzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 5-tert-butyl-2-methylbenzoic acid, enabling a variety of transformations, most notably esterification and amidation.

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a reversible process. The kinetics and thermodynamics of this reaction are influenced by factors such as temperature, catalyst, and the structure of the reactants. semanticscholar.org For this compound, the steric hindrance provided by the ortho-methyl group and the meta-tert-butyl group can influence the rate of esterification.

Kinetic studies of esterification reactions often follow a second-order reversible model. semanticscholar.org The reaction rate is dependent on the concentration of both the carboxylic acid and the alcohol, and the rate constant can be determined experimentally. researchgate.net The use of a catalyst, such as a strong acid, can significantly increase the reaction rate without altering the equilibrium position. colostate.edu

Table 1: Representative Kinetic and Thermodynamic Parameters for Benzoic Acid Esterification

| Reaction | Catalyst | Apparent Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Benzoic acid with ethanol | Amberlyst-15 | - | - |

| Acetic acid with 1-methoxy-2-propanol | Amberlyst-35 | 62.0 ± 0.2 | -11.97 |

| Lactic acid with ethanol | - | - | - |

This table presents representative data for similar reactions to illustrate the range of values. Specific data for this compound is not available in the cited sources.

Amidation, the formation of an amide from a carboxylic acid and an amine, is a fundamentally important transformation in organic synthesis. Direct amidation of this compound with an amine is possible but often requires high temperatures to drive off the water formed, which can be detrimental to sensitive substrates.

More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride. cdnsciencepub.com This can be achieved by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-tert-butyl-2-methylbenzoyl chloride is a highly reactive electrophile that readily reacts with amines to form the corresponding amide in high yield.

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as 1-Hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) or its more soluble analogues like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group, allowing for efficient reaction with an amine under milder conditions. nih.gov Recent advances have also explored the use of boronic acid derivatives as catalysts for direct amidation. organic-chemistry.org

Other derivatizations of the carboxyl group include its reduction to the corresponding alcohol, 5-tert-butyl-2-methylbenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Common Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Two-step process, highly reactive intermediate, good yields. |

| Coupling Agent-Mediated | EDC/HOBt, HATU | Milder conditions, suitable for sensitive substrates. nih.gov |

| Direct Thermal Amidation | Heat | Simple, but requires high temperatures. |

| Catalytic Direct Amidation | Boronic acid derivatives | Catalytic, mild conditions. organic-chemistry.org |

Aromatic Ring Functionalization Research

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, and its potential for nucleophilic aromatic substitution can also be considered.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The mechanism typically involves a two-step process: the initial attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edu

The regioselectivity of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In this compound, there are three substituents to consider:

-CH₃ (methyl): An electron-donating group that activates the ring towards EAS and is an ortho, para-director.

-C(CH₃)₃ (tert-butyl): Also an electron-donating group that activates the ring and is an ortho, para-director. However, its large steric bulk can hinder attack at the ortho positions. msu.edulibretexts.org

-COOH (carboxylic acid): An electron-withdrawing group that deactivates the ring towards EAS and is a meta-director. libretexts.org

The directing effects of these groups are in opposition. The powerful ortho, para-directing influence of the two alkyl groups will compete with the meta-directing effect of the carboxylic acid. The positions ortho and para to the alkyl groups are C3, C4, and C6. The position meta to the carboxylic acid is C3. Therefore, electrophilic attack is most likely to occur at the C3 position, which is activated by the alkyl groups and directed by the carboxylic acid group. Attack at C6 is also possible due to the directing effect of the methyl group, but it is ortho to the bulky tert-butyl group. Attack at C4 is sterically less hindered but is para to the deactivating carboxylic acid group.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

This compound is generally not a good candidate for SNAr. The alkyl groups are electron-donating, which destabilize the negatively charged intermediate required for the SNAr mechanism. While the carboxylic acid group is electron-withdrawing, it is not as powerful as a nitro group (-NO₂), which is typically required for SNAr to proceed under reasonable conditions. libretexts.org Furthermore, for a typical SNAr reaction to occur, a good leaving group, such as a halide, would need to be present on the ring.

Another potential pathway for nucleophilic substitution on an aryl halide is the benzyne (B1209423) mechanism, which involves an elimination-addition sequence via a highly reactive benzyne intermediate. masterorganicchemistry.com This mechanism does not require strong electron-withdrawing groups but necessitates a strong base and a leaving group on the aromatic ring. masterorganicchemistry.com

Reactivity of Alkyl Substituents

The methyl and tert-butyl groups on the aromatic ring also exhibit their own characteristic reactivities.

The methyl group, being a benzylic C-H bond, is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid, which would transform this compound into 5-tert-butylisophthalic acid. masterorganicchemistry.com This reaction proceeds if there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

The tert-butyl group, lacking any benzylic hydrogens, is resistant to oxidation under these conditions. masterorganicchemistry.com Its primary role in the reactivity of the molecule is steric. The bulkiness of the tert-butyl group can hinder reactions at the adjacent C4 and C6 positions of the aromatic ring, influencing the regioselectivity of substitution reactions. libretexts.org

Table 3: Summary of Alkyl Substituent Reactivity

| Substituent | Position | Reactivity | Influencing Factors |

|---|---|---|---|

| Methyl (-CH₃) | C2 | Susceptible to oxidation to a carboxylic acid. | Presence of benzylic hydrogens. masterorganicchemistry.com |

| tert-Butyl (-C(CH₃)₃) | C5 | Generally unreactive towards oxidation. | Lack of benzylic hydrogens. Exerts significant steric hindrance. masterorganicchemistry.com |

Chemical Transformations Involving the Methyl Group

The methyl group attached to the benzene ring at the ortho-position to the carboxyl group is a site for several chemical transformations, most notably oxidation. The benzylic position of the methyl group, being directly attached to the aromatic ring, is activated for such reactions.

Oxidation:

The most common transformation of the methyl group on an aromatic ring is its oxidation to a carboxylic acid. This reaction typically requires strong oxidizing agents. Treatment of an alkylbenzene with potassium permanganate (KMnO₄) is a classic method for achieving this transformation, resulting in the formation of a benzoic acid derivative. masterorganicchemistry.com The reaction proceeds effectively if there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the context of this compound, this oxidation would yield 5-tert-butylisophthalic acid. Research on analogous compounds supports this pathway; for instance, 4-tert-butyl-m-xylene has been oxidized using boiling aqueous potassium permanganate to form 4-tert-butylisophthalic acid. google.com

The general mechanism for benzylic oxidation with KMnO₄ is thought to initiate with the abstraction of a benzylic hydrogen atom in a free-radical process, followed by further oxidation steps. masterorganicchemistry.com

| Reactant | Reagent | Product | Reference |

| Alkylbenzene (with benzylic H) | Potassium Permanganate (KMnO₄) | Benzoic Acid | masterorganicchemistry.com |

| 4-tert-butyl-m-xylene | Potassium Permanganate (KMnO₄), aq. | 4-tert-butylisophthalic acid | google.com |

Other potential transformations of the methyl group include benzylic halogenation using reagents like N-bromosuccinimide (NBS) under radical initiation, which would introduce a halogen atom to the methyl group, forming a benzyl (B1604629) halide derivative. Furthermore, modern catalytic methods, such as those employing di-tert-butyl peroxide (DTBP), can be used for C-H bond functionalization, suggesting that the methyl group could be a target for methylation or other modifications under specific catalytic conditions. researchgate.netrsc.org

Stability and Transformational Pathways of the Tert-butyl Group

The tert-butyl group is known for its significant steric bulk and general resistance to many chemical transformations, particularly oxidation. google.com This stability is a defining characteristic of its chemical behavior on the aromatic ring. However, under specific and often harsh conditions, the tert-butyl group can undergo reactions such as dealkylation and, more rarely, oxidation or rearrangement.

Stability and Dealkylation (De-tert-butylation):

The tert-butyl group's resistance to oxidation is well-documented. For example, attempts to oxidize it with common strong oxidizing agents like potassium permanganate are typically unsuccessful, with other oxidizable groups on the molecule reacting preferentially. google.com The lack of a hydrogen atom on the carbon attached to the aromatic ring prevents typical benzylic oxidation pathways. masterorganicchemistry.com

Despite its stability, the tert-butyl group can be cleaved from the aromatic ring, a process known as dealkylation or de-tert-butylation. This reaction is typically acid-catalyzed. stackexchange.com Protonation of the aromatic ring at the carbon atom bearing the tert-butyl group can lead to the elimination of the stable tert-butyl cation. stackexchange.com A patented process describes the dealkylation of a related compound, 5-tert-butyl-4-hydroxy-2-methylbenzoic acid, to produce 4-hydroxy-2-methylbenzoic acid. google.com This transformation is facilitated by catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like aluminum chloride. google.com More recently, milder, metal-catalyzed methods have been developed for de-tert-butylation, such as the use of copper(II) triflate, which has proven effective for cleaving tert-butyl groups from amide nitrogen atoms. researchgate.net

Oxidation and Rearrangement:

While highly resistant, the oxidation of a tert-butyl group on an aromatic ring to a carboxylic acid is not impossible. A patented process demonstrates that this can be achieved using nitrogen dioxide (NO₂) gas at elevated temperatures (above 160°C). google.com This method was successfully applied to tert-butyl benzoic acid to produce the corresponding dicarboxylic acid. google.com

Rearrangement of the tert-butyl group is not a common transformation of the final compound but can occur as a side reaction during synthesis, particularly under Friedel-Crafts conditions. For instance, the acetylation of 1,3,5-tri-t-butylbenzene can result in the replacement of a t-butyl group by an acetyl group, indicating a rearrangement or displacement pathway under electrophilic aromatic substitution conditions. cdnsciencepub.com The significant steric hindrance provided by the tert-butyl group generally stabilizes its position on the ring and sterically hinders reactions at adjacent positions. cdnsciencepub.comquora.com

| Transformation | Reagents/Conditions | Product/Outcome | Mechanistic Insight | Reference |

| Dealkylation | Acid catalyst (e.g., H₂SO₄, AlCl₃) | Removal of tert-butyl group | Protonation of the ipso-carbon followed by elimination of the stable tert-butyl cation. | stackexchange.comgoogle.com |

| Oxidation | Nitrogen Dioxide (NO₂) gas, >160°C | Conversion of tert-butyl to carboxylic acid | Harsh conditions required to overcome the group's inherent stability. | google.com |

| Stability | Standard oxidizing agents (e.g., KMnO₄) | No reaction at the tert-butyl group | Lack of benzylic protons prevents standard oxidation pathways. | masterorganicchemistry.comgoogle.com |

Synthesis and Academic Exploration of 5 Tert Butyl 2 Methylbenzoic Acid Derivatives and Structural Analogs

Amine-Functionalized Benzoic Acid Derivatives

The introduction of amine functionalities to the 5-tert-butyl-2-methylbenzoic acid backbone opens avenues for creating building blocks used in peptide synthesis and the construction of more complex bioactive molecules. The synthesis of these derivatives requires careful strategic planning, particularly concerning the management of reactive functional groups.

The synthesis of 5-(tert-butoxycarbonylamino-methyl)-2-methylbenzoic acid is a multi-step process that begins with the selective modification of the methyl group at the 5-position of the aromatic ring. A common and effective strategy involves the radical bromination of the precursor, 5-methyl-2-methylbenzoic acid (or a suitable ester thereof), to form the key intermediate, 5-(bromomethyl)-2-methylbenzoic acid. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azo-bis-(2-methyl-propionitrile) (AIBN) under reflux conditions. prepchem.com

Once the benzylic bromide is formed, it serves as an electrophile for nucleophilic substitution. The bromo group is displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the desired aminomethyl group. The final step in this sequence is the protection of the newly introduced primary amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and it is installed by reacting the aminomethyl intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This sequence yields the target compound, 5-(tert-butoxycarbonylamino-methyl)-2-methylbenzoic acid, a valuable building block in organic chemistry. fluorochem.co.ukchemicalbook.com

Table 1: Synthetic Route Overview

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl)-2-methylbenzoic acid |

| 2 | Amination | Ammonia or equivalent | 5-(Aminomethyl)-2-methylbenzoic acid |

Protecting groups are fundamental tools in modern organic synthesis, enabling chemists to achieve chemoselectivity by temporarily masking a reactive functional group to prevent it from participating in undesired reactions. In the synthesis of molecules like 5-(tert-butoxycarbonylamino-methyl)-2-methylbenzoic acid, which possess both a nucleophilic amine and an acidic carboxylic acid, protecting group strategy is crucial.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly employed for amines. researchgate.net Its role in this context is multifaceted:

Preventing Undesired Reactivity: The Boc group masks the nucleophilicity and basicity of the amine. This allows for selective reactions to be performed on other parts of the molecule, such as the carboxylic acid group (e.g., esterification or amide coupling), without interference from the amine.

Improving Solubility: The bulky and lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, simplifying purification processes.

Controlled Deprotection: The Boc group is stable under a wide range of conditions but can be removed cleanly under moderately acidic conditions (e.g., with trifluoroacetic acid), regenerating the free amine when it is needed for subsequent transformations, such as peptide bond formation.

The strategic use of protecting groups like Boc is essential for the efficient and controlled assembly of complex molecules, allowing for the construction of intricate architectures with high precision. acs.org

Sulfonamide Conjugates

Sulfonamides are a significant class of compounds in medicinal chemistry and chemical biology. Conjugating a sulfonamide moiety to the this compound scaffold generates novel structures with potential for unique chemical and biological properties.

The most direct and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. mdpi.com The synthesis of 2-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid follows this classical approach.

The synthesis requires two key precursors: 5-tert-butyl-2-methylbenzenesulfonyl chloride and 2-aminobenzoic acid (anthranilic acid). The sulfonyl chloride can be prepared from 4-tert-butyltoluene (B18130) via chlorosulfonation using chlorosulfonic acid. The subsequent and final step is the condensation of 5-tert-butyl-2-methylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is typically carried out in a suitable solvent with a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct, affording the desired sulfonamide conjugate.

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and biological function. dovepress.com For benzenesulfonamide (B165840) derivatives, these studies often involve systematic modifications of the aromatic rings and the sulfonamide linker to observe the effects on specific properties.

Key structural modifications and their typical effects on reactivity include:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), alkyl) on either aromatic ring can significantly alter the electronic properties of the molecule. For example, electron-withdrawing groups on the benzenesulfonyl moiety increase the electrophilicity of the sulfur atom and can affect the acidity of the sulfonamide N-H proton. jsaer.com

Steric Hindrance: The size and position of substituents can influence the conformation of the molecule and its ability to interact with biological targets or other reagents. The bulky tert-butyl group in the title compound, for instance, imparts a specific steric profile.

In one study of benzenesulfonamide derivatives as enzyme inhibitors, modifying the substituents on an attached aromatic ring led to a wide range of inhibitory activities (IC₅₀ values). dovepress.com This highlights the sensitivity of the molecule's function to its structure.

Table 2: Example Structure-Activity Relationship Data for Benzenesulfonamide-Azo Derivatives as Glyoxalase I Inhibitors. dovepress.com

| Compound | Attached Aromatic Moiety | IC₅₀ (µM) |

|---|---|---|

| 26 | 2-hydroxybenzoic acid | 0.39 |

| 28 | 8-hydroxyquinoline | 1.36 |

| Lead Compound | 5-amino-2-naphthalenol | 3.65 |

Data selected to illustrate the impact of structural changes on inhibitory potency.

Azo-Coupled Benzoic Acid Systems (referencing related 5-tert-butyl-2-hydroxybenzoic acid analogs)

Azo coupling is a powerful reaction for creating highly colored compounds known as azo dyes. This reaction involves the electrophilic substitution of an electron-rich aromatic compound with a diazonium salt. nih.gov While not a direct derivative of this compound, the synthesis of azo dyes using a structurally similar analog, 4-tert-butylphenol, provides insight into the reactivity of this class of compounds.

A representative synthesis involves the diazotization of an aromatic amine, such as 2-aminobenzoic acid, followed by coupling with an activated aromatic partner like 4-tert-butylphenol. researchgate.netkyushu-u.ac.jp The first step, diazotization, is typically performed by treating the amine with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to generate the reactive diazonium salt. unb.ca

In the second step, the diazonium salt is added to a solution of the coupling partner, 4-tert-butylphenol, which is activated towards electrophilic attack by the presence of the hydroxyl group. The reaction is usually carried out under basic conditions to deprotonate the phenol, further enhancing its nucleophilicity. This results in the formation of a C-N bond, creating the characteristic -N=N- azo linkage and yielding a compound such as 2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic acid. acs.org

The resulting azo compounds are often planar molecules with extensive π-conjugation, which is responsible for their strong absorption of visible light. X-ray crystallography studies on related azo dyes confirm the geometry and bond lengths characteristic of these systems.

Table 3: Selected X-ray Crystallography Data for a Related Azo Dye (RC₄TMS). acs.org

| Parameter | Value | Description |

|---|---|---|

| Space Group | P2₁/n | Crystal system classification |

| N=N Bond Length | 1.261 Å | Typical length for an azo double bond |

| Tautomer Form | Azo | Confirmed as the predominant form in the solid state |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 5-(tert-Butoxycarbonylamino-methyl)-2-methylbenzoic acid |

| 2-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid |

| 5-tert-butyl-2-hydroxybenzoic acid |

| 5-(Bromomethyl)-2-methylbenzoic acid |

| N-Bromosuccinimide |

| 2,2'-Azo-bis-(2-methyl-propionitrile) |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| 5-tert-butyl-2-methylbenzenesulfonyl chloride |

| 2-Aminobenzoic acid (Anthranilic acid) |

| 4-tert-Butyltoluene |

| Chlorosulfonic acid |

| Pyridine |

| Triethylamine |

| 4-tert-Butylphenol |

| Sodium nitrite |

| 2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic acid |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide |

| 5-amino-2-naphthalenol |

| 4-iodoaniline |

| Trimethylsilylacetylene |

| Trimethylsilyldiacetylene |

Synthetic Methodologies for Aryldiazenyl Benzoic Acids

The synthesis of aryldiazenyl benzoic acids, a class of azo compounds, is predominantly achieved through the diazotization of an aromatic amine followed by an azo coupling reaction. This classical and versatile methodology allows for the creation of a diverse range of substituted azo compounds.

A general and widely applicable protocol begins with the diazotization of an appropriate aminobenzoic acid. nih.gov In this step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This process converts the amino group into a highly reactive diazonium salt.

The general steps are as follows:

An isomeric aminobenzoic acid is dissolved in a basic solution, such as aqueous sodium carbonate. nih.gov

The solution is cooled, and a stoichiometric amount of sodium nitrite is added. nih.gov

The mixture is then subjected to dropwise addition of a cold mineral acid (e.g., 2 M HCl) while maintaining a low temperature, initiating the diazotization process to form the diazonium salt. nih.gov

Once the diazonium salt is formed, it is immediately used in the subsequent azo coupling step without isolation. The diazonium salt acts as an electrophile and is reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, anilines, and other activated aromatic systems. The coupling reaction results in the formation of the characteristic azo linkage (–N=N–), which connects the two aromatic rings. For instance, coupling the diazonium salt of an aminobenzoic acid with an isomeric aminophenol yields a hydroxy-substituted aryldiazenyl benzoic acid. nih.gov

An alternative synthetic route involves the cyclization of corresponding arylamidrazones using a cyclizing agent like polyphosphoric acid (PPA). mdpi.com This method can be employed to generate more complex heterocyclic structures containing the aryldiazenyl moiety. mdpi.com The synthesis of various azo-azomethine dyes has also been achieved through the condensation reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes. researchgate.net

Influence of Substituent Patterns on Azo Linkage Characteristics

Electronic Effects: The electronic nature of the substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl, –Br) decrease the electron density of the aromatic system and the azo linkage. inoe.roohsu.edu The presence of a strong EWG can increase the acidity of other functional groups on the ring, such as a phenolic hydroxyl group, thereby influencing the azo-hydrazone tautomeric equilibrium that often exists in solution. nih.govresearchgate.net Studies on azo dye transformation have shown that EWGs can make the azo linkage more susceptible to enzymatic or chemical reduction. ohsu.edu Furthermore, polymers containing azo dyes with EWGs have been found to exhibit higher glass transition temperatures (Tg's) compared to those with EDGs. inoe.ro

Electron-Donating Groups (EDGs): Groups such as methyl (–CH₃) and methoxy (–OCH₃) increase the electron density of the aromatic ring. This can influence the absorption maxima (color) of the dye and affect the stability of mesophases in liquid crystalline materials. researchgate.net

Steric Effects: The size and position of substituents can introduce steric hindrance, which forces the molecule to deviate from planarity. This is particularly significant for substituents at the ortho-position relative to the azo linkage. ohsu.edu A loss of planarity can disrupt the intermolecular forces responsible for the formation of stable liquid crystal phases, often leading to a reduction in the nematic-isotropic (N–I) transition temperature. researchgate.net However, small substituents like fluorine are noted to have a minimal destabilizing effect on the mesophase. researchgate.net

The interplay of these substituent effects allows for the fine-tuning of the molecule's properties for specific applications.

Influence of Substituent Type on Aryldiazenyl Benzoic Acid Characteristics

| Substituent Type | Example Groups | Effect on Azo Linkage | Impact on Molecular Properties | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -F | Decreases electron density; may enhance susceptibility to reduction. | Can increase thermal stability (higher Tg); influences azo-hydrazone tautomerism. | inoe.ro, ohsu.edu |

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density. | Modifies absorption spectra; can influence liquid crystal phase stability. | researchgate.net |

| Steric Hindrance (Bulky Groups) | ortho-substituents | Disrupts molecular planarity. | Reduces stability of liquid crystal mesophases; lowers transition temperatures. | researchgate.net, ohsu.edu |

Other Diversely Functionalized Derivatives and Their Synthetic Protocols

Beyond aryldiazenyl derivatives, the carboxylic acid group of this compound serves as a versatile handle for the synthesis of numerous other functionalized molecules, including amides, esters, and various heterocyclic compounds.

Amide Bond Formation: A fundamental transformation of carboxylic acids is their conversion to amides. This is commonly achieved via a condensation reaction with a primary or secondary amine using a coupling agent. A standard and efficient protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). researchgate.net This method is widely used to synthesize a variety of N-substituted benzamides from their corresponding benzoic acids. For example, tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate has been synthesized from 4-tert-butylbenzoic acid and tert-butyl 2-aminophenylcarbamate using this coupling system, yielding the product in high purity. researchgate.net This protocol is directly applicable to this compound for reaction with a wide range of amines.

Synthesis of 1,3,4-Oxadiazoles: A one-pot synthesis-functionalization strategy provides streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. nih.gov This reaction demonstrates high tolerance for various functional groups on the starting benzoic acid, including both electron-donating and electron-withdrawing substituents. The protocol allows for the creation of complex substitution patterns on the resulting heterocyclic product. nih.gov The reaction proceeds effectively with a range of benzoic acid derivatives, indicating its potential applicability for the functionalization of this compound into a medicinally relevant oxadiazole scaffold. nih.gov

Examples of Substituted Benzoic Acids Used in 1,3,4-Oxadiazole Synthesis nih.gov

| Starting Carboxylic Acid | Resulting 1,3,4-Oxadiazole Core Structure |

|---|---|

| 3-Chlorobenzoic Acid | 2-(Aryl)-5-(3-chlorophenyl)-1,3,4-oxadiazole |

| 2-Methylbenzoic Acid | 2-(Aryl)-5-(o-tolyl)-1,3,4-oxadiazole |

| 4-Bromobenzoic Acid | 2-(Aryl)-5-(4-bromophenyl)-1,3,4-oxadiazole |

| 4-Cyanobenzoic Acid | Demonstrates tolerance to electron-withdrawing groups |

Aromatic Ring Functionalization: Direct functionalization of the aromatic ring offers another pathway to diverse derivatives. Halogenation, a key transformation, can be achieved under specific conditions. For instance, 5-bromo-2-methylbenzoic acid can be synthesized from 2-methylbenzoic acid by treatment with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in concentrated sulfuric acid. chemicalbook.com This regioselective bromination highlights a method for introducing a halogen atom, which can then serve as a synthetic handle for further cross-coupling reactions.

Additionally, multi-step sequences involving nitration, reduction, and subsequent chlorination have been used to prepare functionalized aminobenzoic acids, such as 2-amino-3-methyl-5-chlorobenzoic acid starting from m-toluic acid. google.com Such sequences allow for the introduction of multiple, diverse functional groups onto the benzoic acid scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Tert Butyl 2 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Analysis of Proton (¹H) and Carbon (¹³C) Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 5-tert-butyl-2-methylbenzoic acid. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is indicative of its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.

Expected ¹H NMR Chemical Shifts:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. The protons of the tert-butyl group, being chemically equivalent, will present as a sharp singlet. The methyl group protons will also appear as a singlet. The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift, typically in the range of 165-185 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the aliphatic region of the spectrum. The aromatic carbons will have chemical shifts in the range of 120-150 ppm, with the carbon attached to the carboxyl group and the carbon attached to the tert-butyl group showing distinct shifts due to the electronic effects of these substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 170 - 180 |

| Aromatic (C-H) | 7.0 - 8.0 (multiplets) | 125 - 140 |

| Aromatic (C-COOH) | - | 130 - 135 |

| Aromatic (C-CH₃) | - | 135 - 140 |

| Aromatic (C-C(CH₃)₃) | - | 150 - 155 |

| Aromatic (C) | - | 125 - 130 |

| Methyl (-CH₃) | ~ 2.5 (singlet) | ~ 20 |

| tert-Butyl (-C(CH₃)₃) | ~ 1.3 (singlet) | ~ 35 (quaternary C), ~ 31 (CH₃) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule, information that is not always discernible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would be instrumental in confirming the coupling between adjacent aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the aromatic ring, the methyl group, and the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the quaternary carbon of the tert-butyl group. For instance, correlations would be expected between the methyl protons and the aromatic carbon at position 2, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique can provide insights into the conformation of the molecule. For example, NOE correlations between the methyl protons and a nearby aromatic proton would help to establish the preferred orientation of the carboxylic acid group relative to the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹, a sharp C=O (carbonyl) stretching band around 1700 cm⁻¹, and C-O stretching and O-H bending vibrations at lower wavenumbers. The spectrum would also feature bands corresponding to the C-H stretching and bending vibrations of the aromatic ring, the methyl group, and the tert-butyl group, as well as C=C stretching vibrations of the aromatic ring.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (carbonyl) | ~ 1700 | Strong, Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-H bend (aliphatic) | 1350 - 1470 | Medium |

| C-O stretch / O-H bend | 1210 - 1320 / 920-960 | Medium-Strong |

Raman Spectroscopy for Complementary Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C-C skeletal vibrations of the tert-butyl group. The C=O stretching vibration would also be visible, although it is typically weaker in Raman than in FTIR. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

X-ray Diffraction Crystallography

Currently, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. If a suitable crystal could be grown, X-ray diffraction analysis would provide invaluable information about its solid-state structure, including the planarity of the benzene ring, the orientation of the carboxylic acid, methyl, and tert-butyl groups, and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties of adjacent molecules, which often leads to the formation of dimers in the solid state.

Determination of Single-Crystal Solid-State Molecular Geometries and Absolute Configurations

The introduction of substituents on the benzene ring, such as the tert-butyl and methyl groups in this compound, can induce minor deviations from planarity due to steric hindrance. The bulky tert-butyl group at the 5-position and the methyl group at the 2-position are expected to influence the torsion angle of the carboxylic acid group relative to the benzene ring. In sterically hindered benzoic acids, it is common for the carboxylic group to be twisted out of the plane of the aromatic ring to alleviate steric strain. This twisting can affect the electronic properties and intermolecular interactions of the molecule.

The determination of absolute configuration would be pertinent for chiral derivatives of this compound. This is typically achieved through techniques such as anomalous dispersion in X-ray crystallography, particularly when a heavy atom is present in the structure.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular interactions, primarily hydrogen bonding and weaker van der Waals forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and in the solid state, benzoic acids and their derivatives almost universally form hydrogen-bonded dimers. In these dimers, the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring synthon.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing not only the exact mass and elemental composition but also valuable structural information through the analysis of its fragmentation patterns.

Exact Mass Determination and Isotopic Pattern Analysis

High-resolution mass spectrometry allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high precision. For this compound (C12H16O2), the theoretical exact mass of the molecular ion [M]+• can be calculated. This high-accuracy mass measurement is crucial for unambiguously determining the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

The isotopic pattern of the molecular ion provides further confirmation of its elemental composition. The relative abundances of the isotopic peaks (e.g., [M+1]+• and [M+2]+•) are determined by the natural abundance of the isotopes of the constituent elements (carbon, hydrogen, and oxygen). For this compound, the [M+1]+• peak will be primarily due to the presence of ¹³C, and its intensity relative to the monoisotopic peak ([M]+•) can be predicted based on the number of carbon atoms in the molecule. The experimentally observed isotopic pattern should closely match the theoretically calculated pattern for the proposed elemental composition.

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]+• | 192.1150 | 100 |

| [M+1]+• | 193.1184 | 13.23 |

| [M+2]+• | 194.1218 | 0.85 |

Fragmentation Pathway Elucidation for Structural Confirmation

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a series of fragment ions that are diagnostic of its structure. The fragmentation pathways can be predicted based on the known behavior of benzoic acids and tert-butyl substituted aromatic compounds.

A primary fragmentation process for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. Therefore, a significant peak at m/z 177, corresponding to the [M-15]⁺ ion, is anticipated. This is often a prominent peak in the mass spectra of tert-butyl substituted aromatic compounds.

Another characteristic fragmentation of benzoic acids involves the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion. The loss of •OH would result in an acylium ion at m/z 175 ([M-17]⁺), while the loss of H₂O would lead to an ion at m/z 174 ([M-18]⁺).

Further fragmentation of the [M-15]⁺ ion (m/z 177) could involve the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, which would produce a peak at m/z 149. The cleavage of the entire carboxylic acid group (•COOH) from the molecular ion would result in a fragment at m/z 147.

Computational and Theoretical Chemistry Studies on 5 Tert Butyl 2 Methylbenzoic Acid and Analogous Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-tert-butyl-2-methylbenzoic acid at the atomic and electronic levels. These methods provide a theoretical framework for predicting molecular behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Energetic Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to obtain a detailed understanding of the electronic structure, reactivity, and energetics of this compound. researchgate.netnih.govresearchgate.net

Electronic Structure: The electronic structure is characterized by the distribution of electrons within the molecule. The presence of the electron-donating tert-butyl and methyl groups on the benzene (B151609) ring increases the electron density of the aromatic system. This influences various electronic parameters, including molecular orbital energies (HOMO and LUMO), atomic charges, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. dntb.gov.ua

Predicted Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

Note: The data in this table is predictive and based on calculations for analogous substituted benzoic acids.

Reactivity Prediction: Conceptual DFT provides descriptors that help in predicting the reactivity of the molecule. researchgate.netnih.govmdpi.com The molecular electrostatic potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxylic group are predicted to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the activated aromatic ring is prone to electrophilic substitution.

Energetic Characterization: DFT calculations are also employed to determine the energetic properties of the molecule, such as its gas-phase acidity and the relative stability of its conformers. The gas-phase acidity (ΔacidG°) is calculated as the Gibbs free energy change for the deprotonation reaction in the gas phase. nih.gov

Predicted Energetic Properties of this compound

| Property | Predicted Value (kcal/mol) | Comparison with Benzoic Acid |

|---|---|---|

| Gas-Phase Acidity (ΔacidG°) | 335 | Less acidic than benzoic acid (approx. 330 kcal/mol) |

Note: The data in this table is predictive and based on calculations for analogous substituted benzoic acids.

Conformational Analysis and Potential Energy Surface Mapping

The presence of bulky substituents, namely the tert-butyl group at the 5-position and the methyl group at the 2-position (ortho to the carboxylic acid), introduces significant steric hindrance. This steric strain plays a crucial role in determining the preferred conformation of the molecule.

Conformational analysis involves mapping the potential energy surface (PES) by systematically changing key dihedral angles. purdue.eduresearchgate.netnih.gov For this compound, the most important dihedral angle is the one between the plane of the benzene ring and the carboxylic acid group. Due to the steric clash between the ortho-methyl group and the carboxylic acid, the latter is expected to be twisted out of the plane of the aromatic ring. This twisting disrupts the π-conjugation between the carboxyl group and the benzene ring, which has implications for the molecule's electronic properties and reactivity. A typical PES would show a minimum energy conformation where the carboxylic acid group is significantly rotated out of the plane of the benzene ring.

In Silico Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netresearchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net The predicted chemical shifts are sensitive to the electronic environment of each nucleus. The electron-donating alkyl groups are expected to cause an upfield shift (lower ppm values) for the aromatic protons and carbons compared to unsubstituted benzoic acid.

Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 12.5 | - |

| Aromatic H (position 3) | 7.8 | 132 |

| Aromatic H (position 4) | 7.2 | 128 |

| Aromatic H (position 6) | 7.9 | 130 |

| Methyl H | 2.5 | 21 |

| Tert-butyl H | 1.3 | 34 (quaternary), 31 (methyls) |

Note: The data in this table is predictive and based on calculations for analogous substituted benzoic acids.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of the molecule's infrared (IR) spectrum. mdpi.commdpi.comstmarys-ca.edu The most characteristic vibrational modes for this compound are the O-H stretching and C=O stretching of the carboxylic acid group. The O-H stretch is expected to appear as a broad band, indicative of hydrogen bonding in the solid state or in concentrated solutions. The C=O stretching frequency will be sensitive to the degree of conjugation with the benzene ring; the predicted out-of-plane twist would likely result in a higher frequency for this band compared to a planar analogue.

Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| O-H stretch (dimer) | 2500-3300 (broad) | Carboxylic acid hydroxyl group |

| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2850-3000 | Methyl and tert-butyl C-H bonds |

| C=O stretch | 1700-1720 | Carboxylic acid carbonyl group |

Note: The data in this table is predictive and based on calculations for analogous substituted benzoic acids.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations allow for the study of its behavior over time and in different environments.

Investigation of Steric Hindrance Effects on Molecular Conformation and Flexibility

Molecular dynamics (MD) simulations can be used to explore the conformational landscape and flexibility of this compound in solution. ucl.ac.ukacs.orgunimi.it By simulating the motion of the molecule over time, MD can reveal how steric hindrance affects its dynamic behavior. The simulations would likely show that the rotation of the carboxylic acid group and the tert-butyl group is restricted. Analysis of the MD trajectories can provide quantitative information about the distribution of dihedral angles and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during crystallization.

Acid-Base Property Predictions in Different Phases

The acidity of this compound, quantified by its pKa value, is a critical property. Computational methods can predict pKa values in both the gas and solution phases. researchgate.netrsc.orgnih.gov

The prediction of pKa in solution is typically achieved using a thermodynamic cycle combined with DFT calculations for the gas-phase energetics and a continuum solvation model (such as the Polarizable Continuum Model, PCM, or the Solvation Model based on Density, SMD) to account for the effect of the solvent. acs.orgmdpi.com

The electron-donating nature of the tert-butyl and methyl groups is expected to destabilize the resulting carboxylate anion, thereby decreasing the acidity (increasing the pKa) compared to unsubstituted benzoic acid. However, the steric effect of the ortho-methyl group, which forces the carboxylic acid out of the plane of the ring, can disrupt the resonance stabilization of the carboxylate anion, which would also decrease the acidity.

Predicted pKa Values for this compound

| Phase | Predicted pKa | Comparison with Benzoic Acid (pKa ≈ 4.2) |

|---|---|---|

| Gas Phase | ~230 | Less acidic |

Note: The data in this table is predictive and based on calculations for analogous substituted benzoic acids.

Advanced Applications in Organic Synthesis and Material Science

Role as a Synthetic Synthon and Building Block for Complex Organic Molecules

The primary and most established role of 5-tert-butyl-2-methylbenzoic acid in chemistry is as a synthetic synthon or building block. Its commercial availability confirms its use as a starting material for creating more complex molecules. fluorochem.co.ukbldpharm.com The synthesis of this compound was reported as early as 1952, indicating its long-standing presence in the chemical landscape. rsc.org

The utility of this compound as a building block stems from the reactivity of its functional groups. The carboxylic acid moiety is particularly versatile and can undergo a wide range of transformations common to benzoic acids. wikipedia.org These reactions allow for its incorporation into larger, more complex molecular architectures.

Key Structural Features and Reactivity:

Carboxylic Acid Group: This is the primary site of reactivity, enabling the formation of esters, amides, acid halides, and anhydrides. It can also be reduced to form the corresponding benzyl (B1604629) alcohol or benzaldehyde. wikipedia.org

Tert-butyl Group: This bulky group provides significant steric hindrance, which can influence the regioselectivity of reactions on the aromatic ring. It also increases the lipophilicity and solubility of the molecule in nonpolar organic solvents.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, although the positions are directed by the existing substituents.

The strategic placement of these groups makes this compound a valuable intermediate. For example, similar substituted benzoic acids serve as foundational components in the synthesis of bioactive compounds and complex organic molecules where precise spatial arrangement of functional groups is critical for activity.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Reduction | LiAlH₄, DIBAL-H | Benzyl Alcohol |

Potential as a Precursor for Specialized Polymeric Materials or Functional Additives

In material science, substituted benzoic acids are often used as monomers or additives to create polymers with tailored properties. While specific polymers derived directly from this compound are not widely documented, its structure suggests significant potential in this area. The carboxylic acid functionality allows it to be incorporated into polymer chains, such as polyesters (via reaction with diols) or polyamides (via reaction with diamines).

Furthermore, derivatives of similar molecules have been investigated for use in polymerization catalysis. For instance, a Russian patent describes the use of 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate as an internal electron donor in Ziegler-Natta catalysts for producing propylene-based polymers, highlighting the utility of this substitution pattern in the polymer field. google.com

Design and Application in Supramolecular Building Blocks for Advanced Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The carboxylic acid group is a classic functional group for designing supramolecular building blocks due to its strong ability to form robust hydrogen bonds.

Research on other substituted benzoic acids has demonstrated their utility in forming complex supramolecular assemblies and functional materials like covalent organic frameworks (COFs). rsc.orgosti.gov For example, in the formation of some crystalline materials, the interplay of hydrogen bonding from the carboxylic acid and other weaker interactions (like C-H···O contacts) directs the assembly into intricate chains and networks. nih.gov The defined geometry of this compound makes it a promising candidate for similar applications in crystal engineering and the design of new porous or functional organic materials.

Research into Catalytic Applications (e.g., as a ligand in homogeneous or heterogeneous catalysis)

The direct use of this compound as a ligand in catalysis is not extensively reported in scientific literature. However, its structural components are relevant to catalyst design. The carboxylic acid's oxygen atoms can coordinate to metal centers, allowing it to function as a ligand.

More broadly, substituted benzoic acids can play several roles in catalysis:

As Acid Co-catalysts: In certain reactions, the acidity of the carboxylic group can itself be catalytic.

As Modulators in Catalyst Systems: Benzoic acid derivatives are sometimes added to catalytic systems to modify the activity or selectivity of the primary metal catalyst. This has been seen in gold-catalyzed additions of carboxylic acids to alkynes, where the structure of the acid influences reaction efficiency. chinesechemsoc.org

As Precursors for Ligands: The compound can be a precursor for more complex ligands. For instance, it could be converted to a benzaldehyde, which could then be used to synthesize Schiff base ligands. Metal complexes of Schiff bases are widely studied as catalysts for various reactions, including oxidations. dergipark.org.tr

While research has not focused specifically on this isomer, the broader class of substituted benzoic acids is recognized for its utility in catalysis, such as in the acid-catalyzed synthesis of porous covalent organic frameworks (COFs). rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.